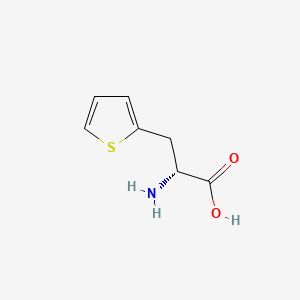
(3R)-piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-nipecotic acid zwitterion is the zwitterion resulting from the transfer of a proton from the carboxylic acid group to the amino group of (R)-nipecotic acid. It is a tautomer of a (R)-nipecotic acid.
Aplicaciones Científicas De Investigación
Stereospecific Microbial Reduction
Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, closely related to (3R)-piperidine-3-carboxylate, has shown significant results. Specifically, Candida parapsilosis SC16347 and Pichia methanolica SC16415 have been effective in producing ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities (Guo et al., 2006).
Structural and Spectroscopic Studies
(3R)-piperidine-3-carboxylate has been characterized through single-crystal X-ray analysis, FTIR, and NMR spectroscopies, revealing insights into its structure and conformation. This compound forms diastereomeric complexes with tartaric acid, indicating potential for diverse applications (Bartoszak-Adamska et al., 2011).
Branched Iminosugars Synthesis
Synthesis of branched iminosugars, including (3R,4R,5R)-3,4,5-trihydroxypiperidine-3-carboxylic acid from carbohydrate lactones, demonstrates the potential of (3R)-piperidine-3-carboxylate derivatives in pharmaceutical applications. One such compound showed specific inhibition of α-d-glucosidase (Simone et al., 2012).
Vibrational Spectra Analysis
The study of vibrational spectra of piperidine-3-carboxylic acid, a molecule similar to (3R)-piperidine-3-carboxylate, has been carried out using FT-IR and Raman spectroscopy. This research offers a deeper understanding of the molecular structure and potential applications in various fields (Yurdakul et al., 2014).
Crystallographic and Computational Analysis
Crystallographic and computational studies of complexes formed by (3R)-piperidine-3-carboxylate with other compounds, such as salicylic acid, provide insights into its molecular interactions and potential applications in material science and chemistry (Bartoszak-Adamska et al., 2009).
Molecular Interaction Studies
The formation of hydrogen-bonded complexes between (3R)-piperidine-3-carboxylate and other molecules, such as dichloro-4-nitrophenol, has been studied, revealing details about its molecular interactions. These findings contribute to the understanding of (3R)-piperidine-3-carboxylate's behavior in various chemical environments (Anioła et al., 2016).
Synthesis from Industrial Waste
Innovative synthesis of chiral bicyclic 3-hydroxypiperidines from (3R)-piperidine-3-carboxylate derivatives highlights the compound's utility in creating value-added products from industrial waste (Wilken et al., 1997).
Propiedades
Nombre del producto |
(3R)-piperidine-3-carboxylate |
|---|---|
Peso molecular |
129.2 |
Nombre IUPAC |
(3R)-piperidin-1-ium-3-carboxylate |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 |
SMILES |
C1CC(C[NH2+]C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






